molecular formula C23H24N2O3S B4338325 ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4338325
M. Wt: 408.5 g/mol
InChI Key: BFJOQBRTZUQOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isonicotinoylamino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isonicotinoyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the isonicotinoyl group and the esterification to form the final product. Common reagents used in these reactions include isonicotinic acid, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isonicotinoylamino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(isonicotinoylamino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(isonicotinoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
  • Ethyl 2-(isonicotinoylamino)-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-(isonicotinoylamino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

ethyl 5-methyl-4-(4-propylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-4-6-16-7-9-17(10-8-16)19-15(3)29-22(20(19)23(27)28-5-2)25-21(26)18-11-13-24-14-12-18/h7-14H,4-6H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJOQBRTZUQOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 5-METHYL-4-(4-PROPYLPHENYL)-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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